Methyl 6-aminoquinoline-2-carboxylate
Overview
Description
Methyl 6-aminoquinoline-2-carboxylate is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The compound has a molecular formula of C11H10N2O2 and is used as an intermediate in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including methyl 6-aminoquinoline-2-carboxylate, can be achieved through various methods. Some common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Pfitzinger Reaction: This involves the reaction of isatin with an enolate to form quinoline derivatives.
Industrial Production Methods
Industrial production of quinoline derivatives often employs greener and more sustainable methods. These include:
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction, reducing reaction time and energy consumption.
Solvent-Free Conditions: Reactions are carried out without solvents, minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-aminoquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, aminoquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
Methyl 6-aminoquinoline-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 6-aminoquinoline-2-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes . It may also inhibit enzymes involved in metabolic pathways, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of methyl 6-aminoquinoline-2-carboxylate, known for its antimalarial properties.
Isoquinoline: A structural isomer of quinoline with similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and carboxylate groups make it a versatile intermediate for further functionalization and derivatization .
Properties
IUPAC Name |
methyl 6-aminoquinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)10-4-2-7-6-8(12)3-5-9(7)13-10/h2-6H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRJBSWISQULSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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